

BODIPY Green 8-P2M: A Technical Guide to Solubility, Storage, and Application

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: BODIPY Green 8-P2M

Cat. No.: B15555961

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This in-depth technical guide provides comprehensive information on the solubility, storage, and handling of **BODIPY Green 8-P2M**, a thiol-reactive fluorescent probe. The content is tailored for researchers, scientists, and professionals in drug development, offering detailed protocols and key technical data to facilitate its effective use in experimental settings.

Physicochemical Properties

BODIPY Green 8-P2M is a fluorescent probe characterized by its borondipyrromethene (BODIPY) core. Its fluorescence is strongly quenched in its native state and is restored upon reaction with thiol groups, making it a valuable tool for detecting and labeling thiol-containing molecules such as proteins.^{[1][2]}

Property	Value
Molecular Formula	C ₂₃ H ₂₀ BF ₂ N ₃ O ₂
Molecular Weight	419.23 g/mol
Appearance	Brown to red solid ^[3]
Reactivity	Thiol-reactive

Solubility

The solubility of **BODIPY Green 8-P2M** is a critical factor for its application in various experimental setups. Due to its hydrophobic nature, it exhibits limited solubility in aqueous solutions and is prone to aggregation.

Solvent	Concentration	Notes
Dimethyl Sulfoxide (DMSO)	50 mg/mL (119.27 mM)[2][4]	Ultrasonic treatment is recommended to aid dissolution.[2][4] It is crucial to use newly opened, anhydrous (hygroscopic) DMSO, as the presence of water can significantly impact solubility.[2][4]
Aqueous Buffers (e.g., PBS)	Sparingly soluble	BODIPY dyes, in general, are hydrophobic and can aggregate in aqueous solutions, which may lead to fluorescence quenching. For reactions in aqueous buffers, it is common to prepare a concentrated stock solution in DMSO and then dilute it into the aqueous medium, ensuring the final DMSO concentration is low (e.g., <1%) to minimize effects on the biological system.

Storage and Handling

Proper storage and handling are essential to maintain the stability and reactivity of **BODIPY Green 8-P2M**.

Solid Form

Condition	Recommendation
Temperature	4°C[3][5]
Light	Protect from light[3][5]
Atmosphere	Store under a dry, inert atmosphere (e.g., nitrogen)[3][5]

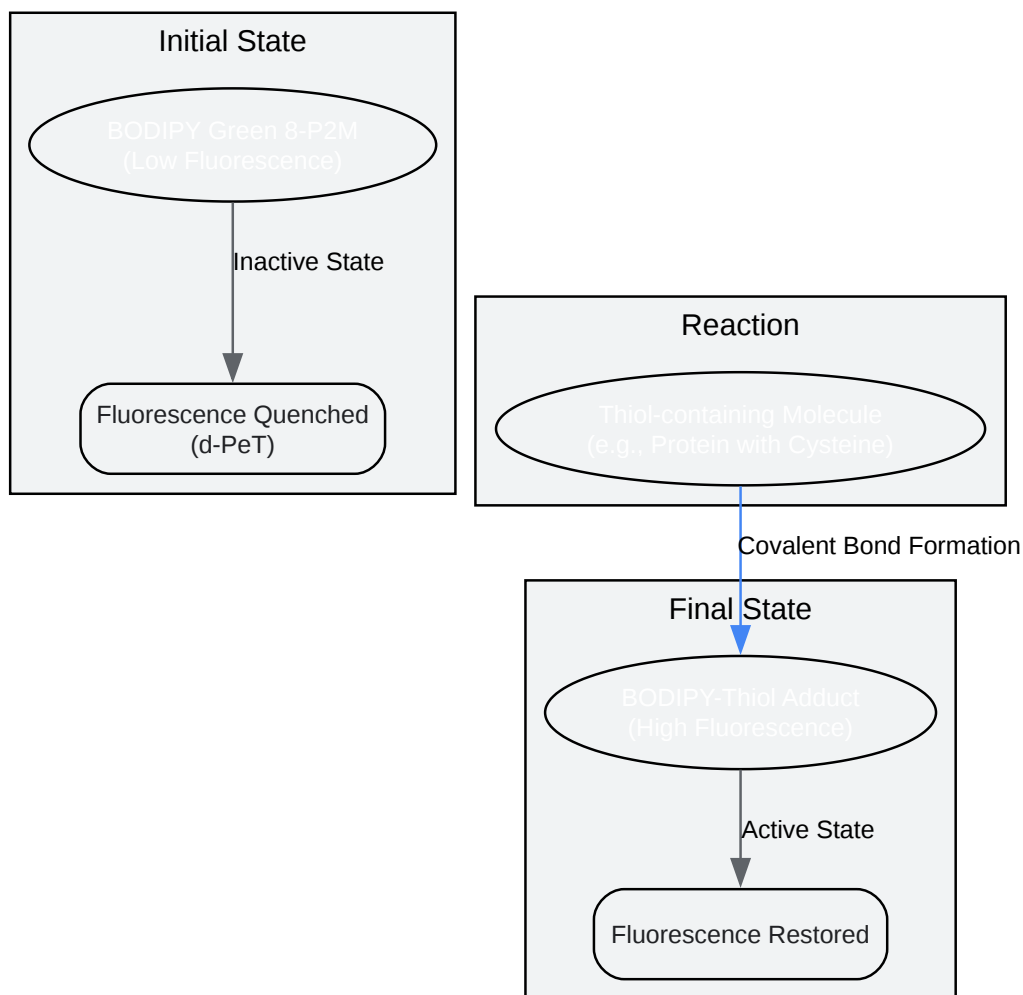
Stock Solutions

Condition	Recommendation
-80°C	Store for up to 6 months.[1][2]
-20°C	Store for up to 1 month.[1][2]
Light	Protect from light.[1][2]
Atmosphere	Store under a dry, inert atmosphere (e.g., nitrogen).[1][2]
Freeze-Thaw Cycles	Aliquot stock solutions to avoid repeated freeze-thaw cycles, which can lead to degradation and inactivation of the product.[2][5]

Mechanism of Action: Thiol-Activated Fluorescence

BODIPY Green 8-P2M is designed as a "turn-on" fluorescent probe. In its unreacted state, the fluorescence of the BODIPY core is suppressed through a process known as photoinduced electron transfer (d-PeT).[1][2] The maleimide group is reactive towards thiol (sulfhydryl) groups found in molecules like the amino acid cysteine. The reaction is most selective for thiols at a pH below 7.5. Upon covalent reaction with a thiol, the d-PeT process is disrupted, leading to a significant increase in fluorescence intensity. This mechanism provides a high signal-to-noise ratio, making it ideal for detecting thiol-containing molecules.[1][2]

Fluorescence Activation of BODIPY Green 8-P2M



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Caption: Mechanism of thiol-activated fluorescence of **BODIPY Green 8-P2M**.

Experimental Protocols

The following are generalized protocols for the use of **BODIPY Green 8-P2M**. Optimization may be required for specific applications and experimental systems.

Protocol for Staining Proteins in SDS-PAGE Gels

This protocol outlines the steps for using **BODIPY Green 8-P2M** to visualize proteins separated by SDS-PAGE.

- **Prepare Stock Solution:** Prepare a 10 mM stock solution of **BODIPY Green 8-P2M** in anhydrous DMSO.
- **Electrophoresis:** Run the protein samples on an SDS-PAGE gel according to standard procedures.
- **Fixing (Optional but Recommended):** After electrophoresis, place the gel in a fixing solution (e.g., 40% ethanol, 10% acetic acid) for 30-60 minutes with gentle agitation. This step helps to precipitate the proteins within the gel matrix.
- **Washing:** Rinse the gel thoroughly with deionized water to remove the fixing solution. Wash for 10-15 minutes with gentle agitation, repeating the wash 2-3 times.
- **Staining:**
 - Prepare a staining solution by diluting the **BODIPY Green 8-P2M** stock solution in a suitable buffer (e.g., PBS or Tris-buffered saline, pH 7.2-7.5) to a final concentration of 1-10 μ M.
 - Immerse the gel in the staining solution and incubate for 30-90 minutes at room temperature with gentle agitation, protected from light.
- **Destaining:**
 - Remove the staining solution.
 - Wash the gel with a destaining solution (e.g., 10% acetic acid, 20% ethanol) for 15-30 minutes with gentle agitation. This step helps to reduce background fluorescence.
 - Rinse the gel with deionized water.
- **Visualization:**

- Image the gel using a fluorescence imaging system equipped with appropriate filters for green fluorescence (excitation ~488 nm, emission ~515 nm).

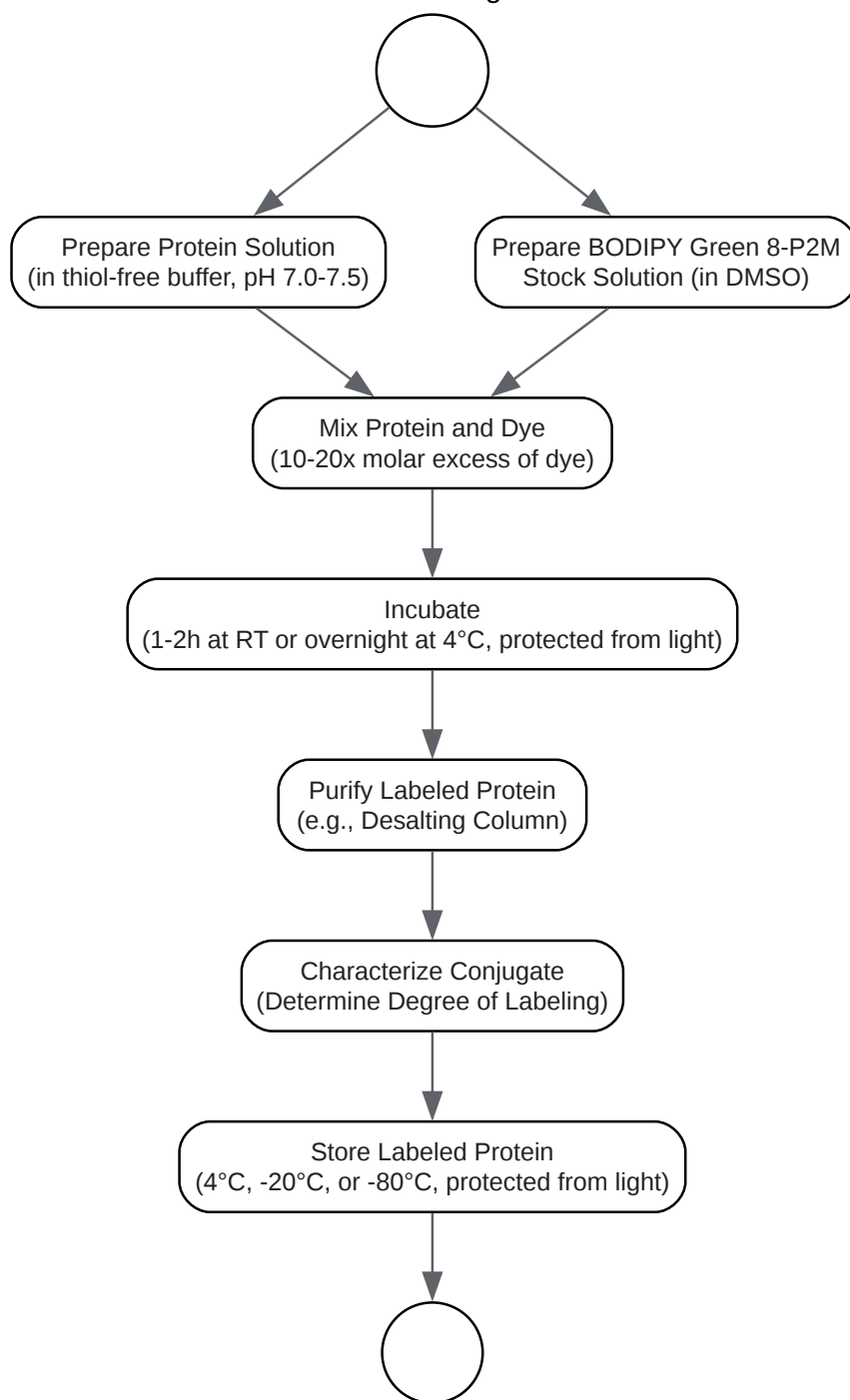
Protocol for Labeling of Proteins in Solution

This protocol provides a general workflow for covalently labeling proteins with **BODIPY Green 8-P2M**.

- Prepare Protein Solution:
 - Dissolve the protein to be labeled in a suitable buffer (e.g., PBS, HEPES, or bicarbonate buffer, pH 7.0-7.5). The buffer should be free of extraneous thiols.
 - If the protein has disulfide bonds that need to be labeled, they must first be reduced using a reducing agent like DTT or TCEP. If using a reducing agent, it must be removed (e.g., by dialysis or a desalting column) before adding the thiol-reactive dye.
- Prepare Dye Solution:
 - Prepare a 10-20 mM stock solution of **BODIPY Green 8-P2M** in anhydrous DMSO immediately before use.
- Labeling Reaction:
 - Add the **BODIPY Green 8-P2M** stock solution to the protein solution. A 10- to 20-fold molar excess of the dye over the protein is a common starting point, but the optimal ratio should be determined empirically.
 - Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light and with gentle stirring or rocking.
- Purification:
 - Separate the labeled protein from the unreacted dye using a desalting column, size-exclusion chromatography, or dialysis.
- Determination of Labeling Efficiency:

- The degree of labeling can be determined spectrophotometrically by measuring the absorbance of the protein (typically at 280 nm) and the BODIPY dye (at its absorption maximum, ~503 nm).
- Storage:
 - Store the labeled protein conjugate under appropriate conditions, typically at 4°C for short-term storage or -20°C or -80°C for long-term storage, protected from light.

General Workflow for Protein Labeling with BODIPY Green 8-P2M



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Caption: Workflow for labeling proteins with **BODIPY Green 8-P2M**.

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- To cite this document: BenchChem. [BODIPY Green 8-P2M: A Technical Guide to Solubility, Storage, and Application]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15555961#bodipy-green-8-p2m-solubility-and-storage-conditions]

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